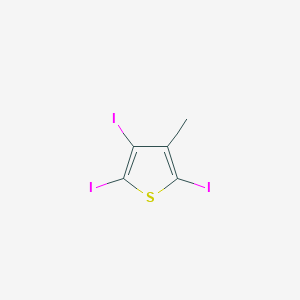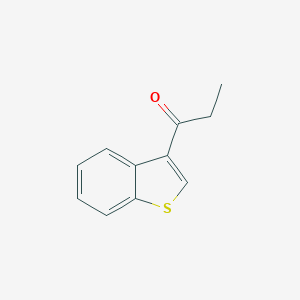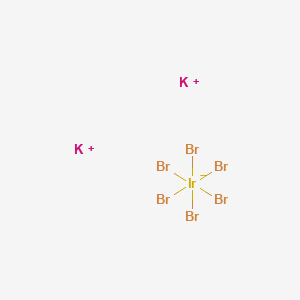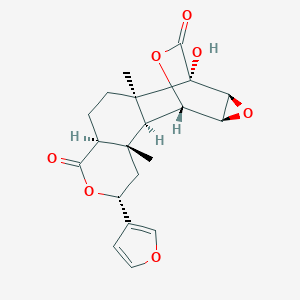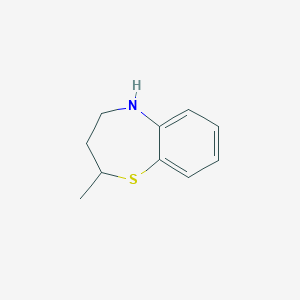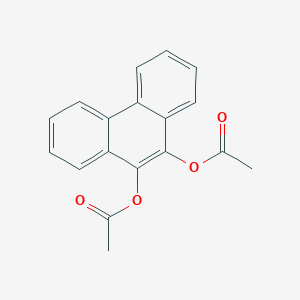
9,10-Phenanthrenediol, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Phenanthrenediol, diacetate is a chemical compound that is commonly used in scientific research. This compound is known for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of 9,10-Phenanthrenediol, diacetate involves the induction of apoptosis in cancer cells. This compound activates the caspase cascade, leading to the cleavage of various proteins and ultimately resulting in cell death. Additionally, 9,10-Phenanthrenediol, diacetate has been shown to inhibit the activity of anti-apoptotic proteins, further promoting apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer properties, 9,10-Phenanthrenediol, diacetate has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in various cellular processes. Additionally, 9,10-Phenanthrenediol, diacetate has been found to induce the expression of heat shock proteins, which are involved in cellular stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9,10-Phenanthrenediol, diacetate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of apoptosis and for developing new cancer treatments. However, one limitation of using this compound is its potential toxicity to non-cancerous cells. Careful dosing and monitoring are necessary to avoid unintended effects on healthy cells.
Orientations Futures
There are several future directions for research on 9,10-Phenanthrenediol, diacetate. One area of interest is in the development of more targeted therapies using this compound. For example, researchers may investigate ways to deliver 9,10-Phenanthrenediol, diacetate specifically to cancer cells, minimizing its effects on healthy cells. Additionally, researchers may explore the use of 9,10-Phenanthrenediol, diacetate in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 9,10-Phenanthrenediol, diacetate involves the reaction of phenanthrene with acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
The primary application of 9,10-Phenanthrenediol, diacetate in scientific research is in the study of cancer. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 9,10-Phenanthrenediol, diacetate has been found to enhance the cytotoxicity of other chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
Propriétés
Numéro CAS |
17694-65-4 |
|---|---|
Nom du produit |
9,10-Phenanthrenediol, diacetate |
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(10-acetyloxyphenanthren-9-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)22-12(2)20/h3-10H,1-2H3 |
Clé InChI |
ITPKKTRCYDQMDS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |
Autres numéros CAS |
17694-65-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



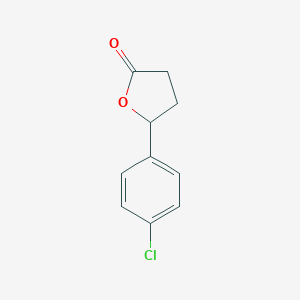
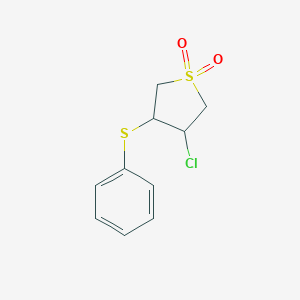
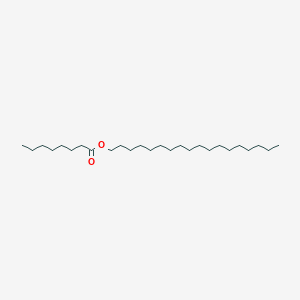
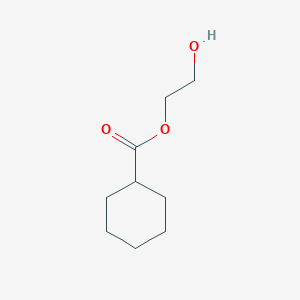
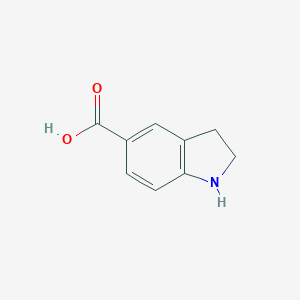
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
